methyl 6-bromo-1H-indole-2-carboxylate
Overview
Description
Methyl 6-bromo-1H-indole-2-carboxylate is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is particularly notable for its applications in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Mechanism of Action
Target of Action
Methyl 6-bromo-1H-indole-2-carboxylate, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often the primary targets of the compound, and they play a crucial role in its biological activity. The specific receptors that this compound targets can vary depending on the specific biological context and the presence of other molecules.
Mode of Action
The interaction of this compound with its targets often results in changes to the target’s function. For example, the compound may inhibit or enhance the target’s activity, leading to downstream effects on various cellular processes . The exact mode of action can depend on the specific target and the biological context.
Biochemical Pathways
This compound can affect various biochemical pathways through its interaction with its targets. For instance, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound can influence a wide range of biochemical pathways, leading to diverse downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action can vary depending on the specific targets and pathways it affects. For example, if the compound acts as an antiviral agent, it may inhibit viral replication, leading to a decrease in viral load . If it acts as an anti-inflammatory agent, it may reduce the production of pro-inflammatory cytokines, leading to a reduction in inflammation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is heat sensitive and should be kept in a dry and well-ventilated place . Additionally, the compound’s action can be affected by the presence of other molecules, the pH of the environment, and the temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-bromo-1H-indole-2-carboxylate typically involves the bromination of methyl indole-2-carboxylate. One common method includes the use of bromine in acetic acid as a brominating agent. The reaction is carried out under controlled conditions to ensure selective bromination at the 6-position of the indole ring .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while oxidation can produce indole-2-carboxylic acids .
Scientific Research Applications
Methyl 6-bromo-1H-indole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Medicine: The compound is used in the development of pharmaceuticals targeting various diseases.
Industry: It is utilized in the production of agrochemicals and dyestuffs.
Comparison with Similar Compounds
Similar Compounds
Methyl indole-6-carboxylate: Lacks the bromine atom, resulting in different reactivity and biological activity.
6-Bromoindole-2-carboxylic acid methyl ester: Similar structure but may have different substituents affecting its properties.
Uniqueness
Methyl 6-bromo-1H-indole-2-carboxylate is unique due to the presence of the bromine atom at the 6-position, which significantly influences its chemical reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications .
Biological Activity
Methyl 6-bromo-1H-indole-2-carboxylate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and various biological effects, particularly focusing on its anti-cancer, anti-viral, and other therapeutic potentials.
Structural Overview
This compound has the molecular formula and a molecular weight of approximately 254.08 g/mol. The compound features an indole ring with a bromine atom at the 6th position and a methyl ester group at the 2nd position, which are critical for its reactivity and biological activity. The structural characteristics allow for further chemical modifications, making it a versatile building block in organic synthesis .
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Knoevenagel Condensation : This method involves the reaction of an aryl aldehyde with an azidoacetate followed by cyclization to form indole derivatives.
- Microwave-Assisted Synthesis : Utilizing microwave technology has improved yields and reduced reaction times compared to traditional methods .
Anti-Cancer Properties
Research indicates that this compound exhibits significant anti-cancer activity. Preliminary studies have shown that it may inhibit specific cancer cell lines, suggesting its potential as an anti-cancer agent. The compound's structural similarity to known bioactive indole derivatives positions it as a candidate for further pharmacological exploration .
Case Study: Inhibition of Cancer Cell Lines
- Cell Lines Tested : Various cancer cell lines were evaluated for sensitivity to this compound.
- Results : Significant inhibition was observed, warranting further investigation into its mechanism of action.
Anti-Viral Activity
This compound has also been implicated in anti-viral research. Its structural features allow it to interact with viral proteins, potentially inhibiting their function. For instance, related indole derivatives have demonstrated effectiveness against HIV integrase, suggesting that this compound may possess similar properties .
Comparative Analysis with Related Compounds
The following table compares this compound with other indole derivatives based on their molecular structure and biological activities:
Compound Name | Molecular Formula | Key Features | Biological Activity |
---|---|---|---|
This compound | C10H8BrNO2 | Bromine at position 6 | Anti-cancer properties |
Methyl indole-2-carboxylate | C10H9NO2 | No bromine substitution | Anti-inflammatory effects |
Methyl 5-bromoindole-3-carboxylate | C10H8BrNO2 | Bromine at position 5 | Neuroprotective effects |
This comparison highlights the unique substitution pattern of this compound and its resultant biological activities .
Mechanistic Insights
The potential mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Interaction studies suggest that it may bind to specific enzymes or receptors involved in cancer progression.
- Cellular Pathway Modulation : By influencing key signaling pathways, this compound could alter cellular responses related to proliferation and apoptosis.
Properties
IUPAC Name |
methyl 6-bromo-1H-indole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)9-4-6-2-3-7(11)5-8(6)12-9/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMYRKNZGPXFEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353804 | |
Record name | methyl 6-bromo-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
372089-59-3 | |
Record name | methyl 6-bromo-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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